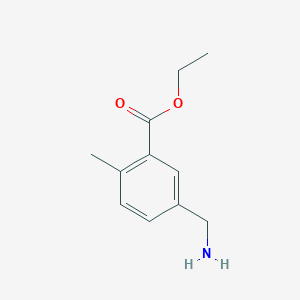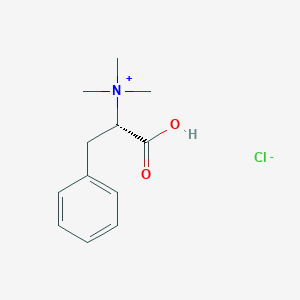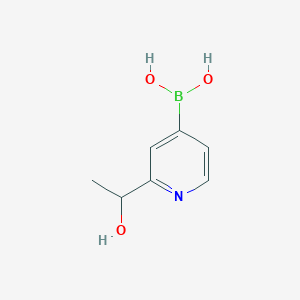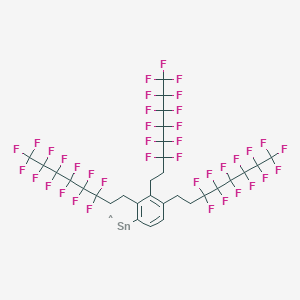
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is an organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a phenyl tin core. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin typically involves the reaction of phenyl tin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the fluorinated reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin undergoes various chemical reactions, including:
Substitution Reactions: The phenyl tin core can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and chemically resistant properties.
Wirkmechanismus
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin involves its interaction with molecular targets through its organotin core. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The fluorinated groups enhance its ability to penetrate biological membranes, increasing its efficacy in biological applications. The pathways involved may include disruption of cellular processes and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)methacrylate
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonic acid
Uniqueness
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is unique due to its organotin core, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its high fluorine content provides exceptional hydrophobicity and chemical stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C30H14F39Sn |
|---|---|
Molekulargewicht |
1234.1 g/mol |
InChI |
InChI=1S/C30H14F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)7-4-10-2-1-3-11(5-8-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)12(10)6-9-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h1-2H,4-9H2; |
InChI-Schlüssel |
CRDYKUQBKPHFNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


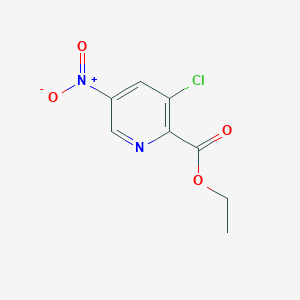
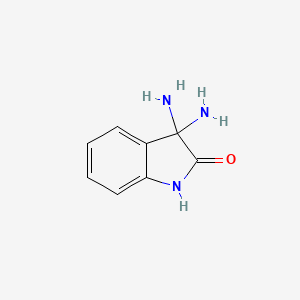

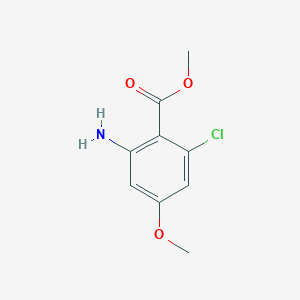
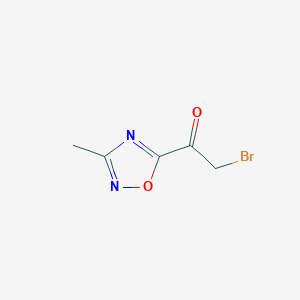

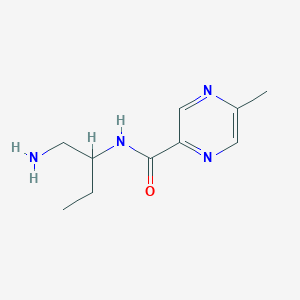
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
